REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5](N)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.FC(F)(F)C(O)=O.[ClH:21].N([O-])=O.[Na+].[S:26](=[O:29])(O)[OH:27]>O.[Cu](Cl)Cl.[Cu]Cl.C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:26]([Cl:21])(=[O:29])=[O:27])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1 |f:3.4|
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)=O
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
copper(I) chloride
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for another 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 15 hours
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (100 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a glass funnel
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (20% ethyl acetate in petroleum ether)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |